N'-{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-METHOXYANILINE
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENOXYACETOHYDRAZIDE
- N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenyl and tetrazole groups, in particular, distinguishes it from other similar compounds and contributes to its versatility in various scientific fields.
Properties
Molecular Formula |
C18H18N8O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N8O3/c1-24(2)15-9-8-13(10-16(15)26(28)29)11-19-20-17(27)12-25-22-18(21-23-25)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,27)/b19-11+ |
InChI Key |
UFVINRFIRYFTAW-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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